![molecular formula C21H24N4O2 B4285825 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4285825.png)
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea
Overview
Description
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea, also known as DMU-212, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMU-212 belongs to the class of pyrazole-based urea derivatives and has been reported to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and diabetes. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea has been reported to inhibit the activity of enzymes such as COX-2 and 5-LOX, which play a crucial role in the production of inflammatory mediators. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cancer cell proliferation and survival. Furthermore, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea has been reported to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea has also been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea has been shown to improve insulin sensitivity and reduce blood glucose levels by activating AMPK and increasing glucose uptake in skeletal muscle cells.
Advantages and Limitations for Lab Experiments
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea has several advantages for lab experiments, including its synthetic accessibility and its ability to target multiple signaling pathways involved in various diseases. However, the limitations of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea, including the development of more potent derivatives with improved solubility and toxicity profiles. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea and its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, the use of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea as a lead compound for the development of novel drugs with improved pharmacological properties is also an area of future research.
Scientific Research Applications
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases. The compound has been reported to possess anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea has been reported to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
properties
IUPAC Name |
1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(3-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-8-5-6-9-17(14)13-25-16(3)20(15(2)24-25)23-21(26)22-18-10-7-11-19(12-18)27-4/h5-12H,13H2,1-4H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPMWSVWIMGILF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=CC=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(3-methoxyphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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